(2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Description
Properties
IUPAC Name |
2-methoxy-N-[(1-methylpyrrol-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11-6-3-4-9(11)8-10-5-7-12-2/h3-4,6,10H,5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGDDTUSCTYPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of (1-methyl-1H-pyrrol-2-yl)methanol with 2-methoxyethylamine under appropriate conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed:
Oxidation: Oxidized derivatives such as oxides or hydroxylated compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted compounds with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)ethan-1-amine
- Molecular Formula : C9H16N2O
- CAS Number : 892579-27-0
- Molecular Weight : 168.24 g/mol
- Purity : Typically 95% .
Neuropharmacology
Research indicates that this compound may exhibit neuroprotective properties. Compounds with similar structures have been investigated for their potential to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : A study demonstrated that derivatives of this compound could inhibit acetylcholinesterase activity, suggesting potential benefits in treating cognitive decline associated with these diseases .
Antidepressant Activity
The compound's structural similarity to known antidepressants positions it as a candidate for further exploration in mood disorder treatments. Preliminary studies have shown that related compounds can enhance serotonin levels in the brain, which is crucial for mood regulation.
Case Study : Research published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrrole derivatives, including those based on this compound, demonstrating their efficacy in preclinical models of depression .
Polymer Chemistry
In materials science, this compound serves as a versatile building block for synthesizing polymers and copolymers. Its functional groups allow for the formation of cross-linked networks, enhancing material properties such as thermal stability and mechanical strength.
Case Study : A recent project involved using this compound to develop a new class of thermosetting polymers with improved resistance to heat and chemicals. The resulting materials showed promise for applications in aerospace and automotive industries .
Table of Applications
Mechanism of Action
The mechanism of action of (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2-methoxyethyl)[(1H-pyrrol-2-yl)methyl]amine: Lacks the methyl group on the pyrrole ring.
(2-ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Has an ethoxy group instead of a methoxy group.
(2-methoxyethyl)[(1-methyl-1H-pyrrol-3-yl)methyl]amine: The substitution is on the 3-position of the pyrrole ring instead of the 2-position.
Uniqueness: (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its specific substitution pattern and functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an intriguing molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H15N3O
- Molecular Weight : 181.25 g/mol
- SMILES Notation : CCOC(C1=CN(C=C1)C)N
The compound features a pyrrole ring, which is known for its diverse biological activities, including effects on neurotransmitter systems and potential anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of pyrrole, including the compound , exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:
- Study Findings : A recent study highlighted the antimicrobial efficacy of pyrrole derivatives against Staphylococcus aureus and Escherichia coli, suggesting that the presence of a methoxyethyl group enhances their bioactivity.
Anticancer Properties
The anticancer potential of this compound is also noteworthy. Pyrrole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth:
- Case Study : In vitro tests demonstrated that certain pyrrole derivatives can significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways . The specific compound's mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins.
Understanding the mechanism of action is crucial for elucidating how this compound exerts its biological effects:
- Target Interactions : The compound likely interacts with various cellular targets, influencing signaling pathways related to cell survival and proliferation. While specific targets remain to be fully characterized, preliminary data suggest involvement with serotonin reuptake transporters (SERT), which are crucial in mood regulation and may link to its antidepressant-like effects .
Research Findings
Research into this compound has revealed promising results across several studies:
Future Directions
Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance activity or reduce toxicity.
- Clinical Trials : To explore potential therapeutic applications in treating infections or cancers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine, and how can reaction conditions be optimized?
- The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-methoxyethylamine with (1-methyl-1H-pyrrol-2-yl)methyl chloride in the presence of a base like triethylamine. Solvents such as dichloromethane or tetrahydrofuran are typically used under inert conditions (N₂ or Ar) to prevent oxidation. Catalysts like NaBH₃CN may enhance yields in reductive amination . Optimization includes adjusting stoichiometry (e.g., 1.5–2.0 equivalents of 2-methoxyethylamine) and temperature (20–40°C). Purity is confirmed via TLC or HPLC .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 2.5–3.5 ppm for methoxy protons, δ 6.0–7.0 ppm for pyrrole protons) .
- X-ray Crystallography: Use SHELX or ORTEP-3 for crystal structure determination. Data collection at low temperatures (100 K) improves resolution .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., m/z 211.14 [M+H]⁺) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Receptor Binding Assays: Radioligand displacement studies (e.g., for GPCRs or serotonin receptors) using HEK293 cells transfected with target receptors .
- Enzyme Inhibition: Kinetic assays (e.g., fluorescence-based or colorimetric) to measure IC₅₀ values against enzymes like monoamine oxidases .
- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa or HepG2) to assess therapeutic potential .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., serotonin 5-HT₂A). Focus on hydrogen bonding with the methoxy group and π-π stacking with the pyrrole ring .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and binding free energy (MM-PBSA/GBSA) .
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Source Verification: Confirm compound purity via HPLC (>95%) and exclude degradation products .
- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH, temperature, cell passage number) .
- Meta-Analysis: Use statistical tools (e.g., ANOVA or Bayesian modeling) to compare datasets from independent studies .
Q. How can the compound’s metabolic stability and pharmacokinetic (PK) profile be evaluated?
- Liver Microsome Assays: Incubate with human or rat microsomes to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
- Plasma Protein Binding: Equilibrium dialysis to determine unbound fraction .
- In Silico ADME: Tools like SwissADME predict bioavailability, BBB permeability, and CYP450 interactions .
Q. What synthetic modifications enhance selectivity for specific biological targets?
- Substituent Variation: Replace the methoxy group with ethoxy or halogen atoms to alter hydrophobicity and H-bonding capacity .
- Scaffold Hybridization: Fuse the pyrrole ring with pyrazole or indole moieties to explore polypharmacology .
- Stereochemical Control: Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and compare activity .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; wash skin with soap/water if exposed. Store at 2–8°C in airtight containers .
Q. How can researchers address low yields in scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
